萘-EA-马来酰亚胺

描述

Naph-EA-mal, also known as Thiol-green 1, is a highly efficient and quick-responding thiol fluorescence probe specifically designed for protein labeling and bioimaging applications . This compound offers a rapid detection method and exhibits ultrafast turn-on fluorescence upon interaction with thiols .

Synthesis Analysis

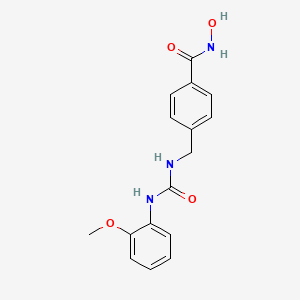

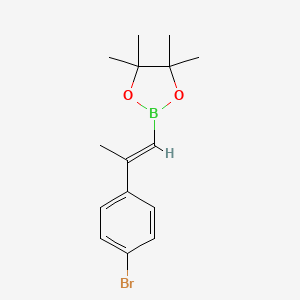

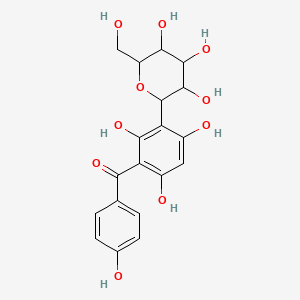

Naph-EA-mal was designed, synthesized, and evaluated as a novel turn-on type of ultrafast biothiol fluorescent probe . The probe contains a naphthalimide moiety as a fluorophore, a maleimide unit as a thiol acceptor, and 1,2-ethylenediamine as a linker .Molecular Structure Analysis

The molecular structure of Naph-EA-mal consists of a naphthalimide moiety as a fluorophore, a maleimide unit as a thiol acceptor, and 1,2-ethylenediamine as a linker .Chemical Reactions Analysis

Naph-EA-mal displays high selectivity and a fast response toward thiols in aqueous solution . The reaction mechanism of the probe with thiols was confirmed by 1H NMR and HRMS .科学研究应用

荧光探测和生物成像

萘-EA-马来酰亚胺是一种新型荧光探针,在水溶液中对硫醇表现出高选择性和快速响应。它的设计包括一个萘酰亚胺部分作为荧光团和一个马来酰亚胺单元作为硫醇受体。该探针已成功应用于标记蛋白质硫醇和成像活细胞中的硫醇。它还可以量化细胞裂解液中的硫醇含量,并确定固定细胞中可逆蛋白质硫醇氧化 (Sun 等人,2016)。

环境监测

萘-EA-马来酰亚胺在环境应用中发挥作用,例如监测污染物。例如,其相关化合物已被研究用于使用热活化过硫酸盐从废水中去除萘普生(一种药物污染物)(Ghauch 等人,2015)。此外,萘衍生物已被用于评估空气污染和环境污染物的遗传毒性潜力的研究中(Alves 等人,2008)。

治疗研究

在治疗研究中,类似于萘-EA-马来酰亚胺的萘酰亚胺衍生物已被研究其在癌症治疗中的潜力。例如,萘醌已被研究其对乳腺癌细胞中细胞周期停滞和凋亡的影响,突出了萘酰亚胺衍生物在医学研究中的更广泛潜力(Kim 等人,2015)。

工业应用

在工业应用中,萘衍生物已被探索用于提高聚合物光伏器件的效率。包括 1-氯萘在内的溶剂混合物已用于制备聚合物薄膜,展示了萘化合物在技术进步中的多功能性(Chen 等人,2008)。

作用机制

安全和危害

属性

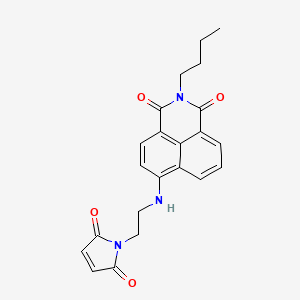

IUPAC Name |

2-butyl-6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-2-3-12-25-21(28)15-6-4-5-14-17(8-7-16(20(14)15)22(25)29)23-11-13-24-18(26)9-10-19(24)27/h4-10,23H,2-3,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDYDLQZILWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C3C(=C(C=C2)NCCN4C(=O)C=CC4=O)C=CC=C3C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naph-EA-mal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Naph-EA-mal interact with thiols and what are the downstream effects?

A1: Naph-EA-mal interacts with thiols through a specific chemical reaction. The molecule contains a maleimide unit, which acts as a thiol acceptor. When a thiol group (like those found in the amino acid cysteine) encounters the probe, it reacts with the maleimide, breaking the existing double bond and forming a stable thioether bond. []

- Covalent Labeling: The thioether bond formed between Naph-EA-mal and the thiol is covalent, meaning it is a strong and stable bond. This allows the probe to effectively label thiol-containing molecules, such as proteins, enabling their visualization and tracking. []

Q2: What are the applications of Naph-EA-mal in biological research?

A2: Naph-EA-mal's ability to selectively and quickly react with thiols, coupled with its fluorescence turn-on property, makes it a powerful tool for various biological applications, including:

- Protein Labeling: Naph-EA-mal can be used to label proteins containing cysteine residues, enabling researchers to study protein localization, interactions, and dynamics within cells. []

- Bioimaging: The fluorescent nature of Naph-EA-mal allows for the visualization of thiols in living cells, providing insights into cellular processes involving these important molecules. []

- Thiol Quantification: The fluorescence intensity of Naph-EA-mal is directly proportional to the concentration of thiols present. This allows researchers to quantify thiol levels in cell lysates or other biological samples. []

- Redox Status Monitoring: Reversible oxidation of thiols plays a crucial role in cellular redox balance. Naph-EA-mal can help monitor these dynamic changes in thiol oxidation state within cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8236696.png)

![11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine](/img/structure/B8236704.png)

![(11aS)-N,N-Diisopropyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8236738.png)

![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)

![2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8236759.png)

![2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium](/img/structure/B8236767.png)